WAY-151932
Overview
Description
Preparation Methods
The synthesis of VNA-932 involves several steps, starting with the conversion of 2-chloro-4-fluorobenzoic acid to its acid chloride form using oxalyl chloride and a catalytic amount of dimethylformamide. This intermediate is then coupled with pyrrolobenzodiazepine to form the corresponding amide. The fluorine atom in this amide is displaced by the sodium salt of 3-methylpyrazole, resulting in a mixture of the desired compound and its regioisomer, which are separated by column chromatography .
Chemical Reactions Analysis
VNA-932 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the displacement of halogen atoms. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and dimethylformamide.
Scientific Research Applications
VNA-932 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in the study of vasopressin receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) formation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as diabetes insipidus and urinary incontinence.
Industry: Utilized in the development of new pharmacological agents targeting vasopressin receptors
Mechanism of Action
VNA-932 exerts its effects by binding to and activating vasopressin V2 receptors. This activation stimulates the formation of cyclic adenosine monophosphate (cAMP) in cells expressing these receptors. The increase in cAMP levels leads to various downstream effects, including the regulation of water reabsorption in the kidneys and modulation of urine volume .
Comparison with Similar Compounds
VNA-932 is unique in its high affinity and selectivity for vasopressin V2 receptors compared to other similar compounds. Some similar compounds include:
Lixivaptan: A vasopressin V2 receptor antagonist used in clinical trials for treating hyponatremia.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatremia and polycystic kidney disease.
VNA-932’s uniqueness lies in its potent agonistic activity at the vasopressin V2 receptor, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQHDZUZGKDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220460-92-4 | |
Record name | WAY-151932 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220460924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-151932 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC7IZ88XD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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